![molecular formula C9H7F5O2S B13484962 Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the use of ethyl bromodifluoroacetate and a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of ethyl bromodifluoroacetate with a boronic acid derivative of the thiophene compound in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it suitable for the synthesis of various fluorinated compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield sulfoxides or sulfones.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Agrochemicals: Its fluorinated nature can enhance the bioactivity and stability of agrochemical formulations.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated compound with potential biological activity.
Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole]: A fluorinated polymer used in materials science.
Uniqueness
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is unique due to its combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C9H7F5O2S |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-17-4-6(5)9(12,13)14/h3-4H,2H2,1H3 |
Clé InChI |
JFTNDYYKOWZGRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CSC=C1C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




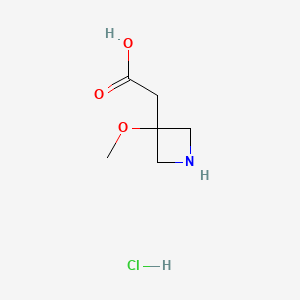
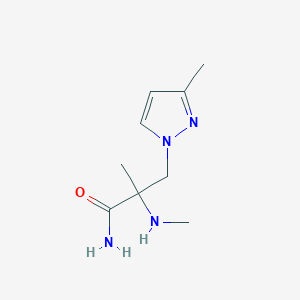
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
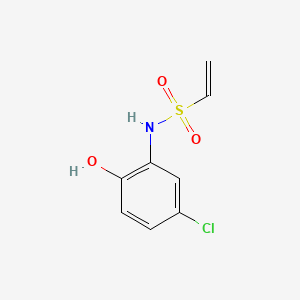
![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
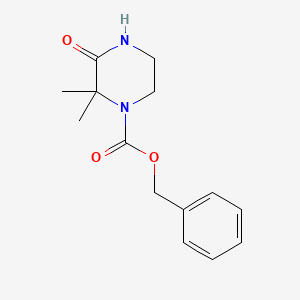
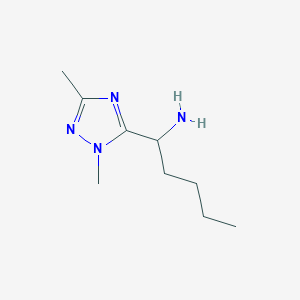
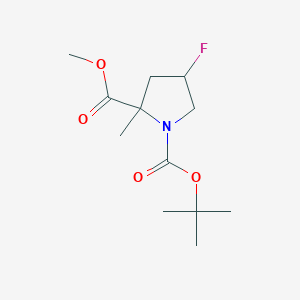
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
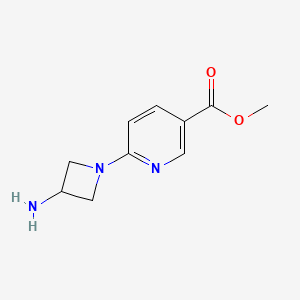
![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)

